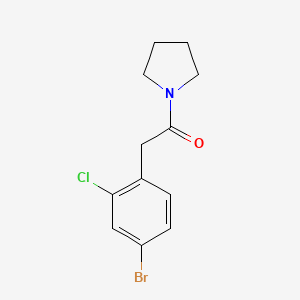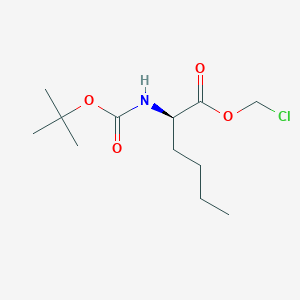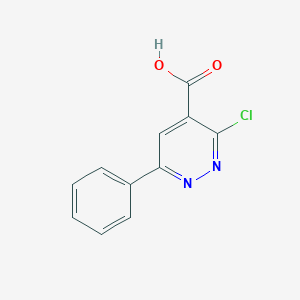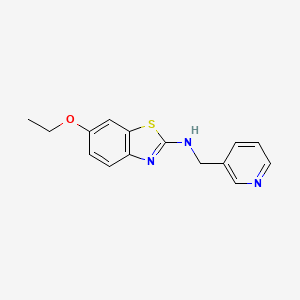
4-(4-Chloro-2-fluorophenyl)-1H-pyrazole
Overview
Description
The compound “4-(4-Chloro-2-fluorophenyl)-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The 4-chloro-2-fluorophenyl group is a phenyl ring (a derivative of benzene) that has chlorine and fluorine substituents .
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole and its derivatives, including 4-(4-Chloro-2-fluorophenyl)-1H-pyrazole, are recognized for their extensive roles in medicinal chemistry due to their diverse biological activities. Pyrazoles serve as core structures in various bioactive compounds, demonstrating significant pharmacological properties across a wide spectrum. These properties include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The development of pyrazole-based COX-2 inhibitors has notably underscored the importance of this heterocycle in the realm of medicinal chemistry, showcasing its versatility as both a pharmacophore and a synthetically valuable intermediate in organic chemistry (Dar & Shamsuzzaman, 2015).
Pyrazole Scaffolds in Drug Design
The structural diversity and multifunctionality of pyrazole scaffolds make them central to the design of anti-inflammatory and antiviral drugs. Pyrazole derivatives have demonstrated efficacy against various biological targets, including HSV-1, NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitors), H1N1 influenza, and COX enzymes (CoX-1 and CoX-2). This versatility stems from the pyrazole moiety's ability to engage with multiple pharmacological targets, prompting widespread interest in its chemistry and pharmacological profiles. Researchers are continuously exploring novel pyrazole derivatives and their potential applications, aiming to design and synthesize new therapeutic agents with enhanced potency (Karati, Mahadik, & Kumar, 2022).
Pyrazole Analogs in Therapeutics
The exploration of pyrazole analogs has opened new avenues in the development of medicinal agents. Pyrazole-based compounds have been investigated for their therapeutic potentials, including but not limited to anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic activities, and more. Despite some pyrazole analogs being withdrawn from the market due to adverse side effects, the search for new drug candidates with this core structure continues to grow. This ongoing research emphasizes the need for novel pyrazole derivatives with improved safety profiles and enhanced efficacy in various pharmacological domains (Ganguly & Jacob, 2017).
properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOHBNHOBDJXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-fluorophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B1415909.png)






![1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B1415918.png)
![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)

![Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1415925.png)

